2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a pyridin-4-yl substituent on the triazole ring and a 2,6-dichlorophenyl group on the acetamide moiety. The 2,6-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and target binding . The amino group at the 4-position of the triazole ring may facilitate hydrogen bonding, a critical feature for activity modulation .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-2-1-3-11(17)13(10)20-12(24)8-25-15-22-21-14(23(15)18)9-4-6-19-7-5-9/h1-7H,8,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNMCVNGLDUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration.
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates. This action is crucial in mitigating the neurotoxic effects associated with the accumulation of these aggregates.
Biochemical Pathways
The compound’s action affects the α-syn aggregation pathway . By inhibiting the aggregation of α-syn, it prevents the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites, which are common histopathological hallmarks in PD patients. This action leads to a reduction in neurotoxicity and neurodegeneration, which are key factors in the progression of PD.
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD, indicating its bioavailability and potential for therapeutic use.
Result of Action
The compound’s action results in the prevention of neurodegeneration in PD. It has been shown to affect the levels of PD markers after the administration of a neurotoxin. Specifically, it was able to prevent the neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The synthesis begins with the cyclization of hydrazine derivatives and appropriate nitriles to form the triazole ring.
- Thioether Formation : The triazole derivative is then reacted with a thiol compound to create the thioether linkage.
- Acetamide Formation : Finally, the thioether reacts with an acylating agent to yield the acetamide group.
The reported yields for these synthetic routes range from moderate to high, often achieving around 73% in various studies .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The mechanism often involves inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). In vitro assays indicated that it induces apoptosis through caspase activation pathways .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 8.107 | ERK1/2 inhibition |
| MCF7 | 0.877 | Caspase activation |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Variations in substituents on the pyridine and triazole rings significantly affect its potency. For example, replacing chlorine with fluorine has been shown to enhance anticancer activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Activity Assessment : In an investigation involving multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin, suggesting its potential as a more effective treatment option .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound is compared to three analogous molecules (Table 1) to highlight structural variations and their impact on activity.
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Critical Observations
Impact of Triazole Substituents: The pyridin-4-yl group in the target compound may enhance π-π stacking with biological targets compared to the furan-2-yl group in anti-exudative analogs . The 4-amino group on the triazole ring is conserved in anti-exudative derivatives, suggesting its role in hydrogen bonding for activity .
N-aryl substitutions (e.g., dichlorophenyl vs. furan-linked groups) correlate with divergent applications: anti-inflammatory vs. insecticidal .
Biological Activity Trends :
- Triazole-acetamides with furan-2-yl substituents exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . The target compound’s pyridin-4-yl group may shift activity toward antimicrobial or kinase inhibition, though experimental data are pending.
- Pyrazole-based analogs (e.g., Fipronil derivatives) prioritize insecticidal activity, underscoring the triazole core’s versatility in drug design .
Q & A
Synthesis and Characterization
Basic Question: Q. What are the established synthetic routes for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide? Methodological Answer: The compound is synthesized via a multi-step approach:
Core Triazole Formation : Start with cyclization of thiosemicarbazide derivatives to form the 1,2,4-triazole ring.
S-Alkylation : React the triazole-3-thione intermediate with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH) to introduce the sulfanyl-acetamide moiety .
Functionalization : Modify the 4-amino group on the triazole ring using Paal-Knorr condensation or other nucleophilic substitutions to incorporate the pyridin-4-yl group .
Purification : Employ column chromatography or recrystallization for isolation. Characterization via -NMR, -NMR, and HRMS is critical to confirm structural integrity .
Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity during S-alkylation? Methodological Answer:
- Parameter Screening : Systematically vary solvent polarity (DMF vs. ethanol), base concentration (KOH or NaOH), and temperature (room temperature vs. reflux).
- Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Real-Time Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions like over-alkylation.
- Scale-Up Considerations : Optimize stirring efficiency and solvent volume for reproducibility in larger batches .
Structural Analysis
Basic Question: Q. What techniques are recommended for confirming the molecular structure of this compound? Methodological Answer:
- Spectroscopy : -NMR (to identify protons on pyridine and dichlorophenyl groups) and -NMR (to confirm carbonyl and triazole carbons) .
- Mass Spectrometry : HRMS or ESI-MS for molecular ion validation.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous N-(chlorophenyl)acetamides .
Advanced Question: Q. How can computational modeling complement experimental data in resolving structural ambiguities? Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and predict NMR chemical shifts (e.g., GIAO method) for comparison with experimental data .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to validate pharmacophore alignment .
- Crystal Structure Prediction : Tools like Mercury or Materials Studio can simulate packing motifs to explain solubility or stability trends .
Biological Activity Evaluation
Basic Question: Q. What in vitro/in vivo models are suitable for initial anti-exudative activity screening? Methodological Answer:
- In Vitro : Test inhibition of inflammatory mediators (e.g., TNF-α or COX-2) in LPS-stimulated macrophages.
- In Vivo : Use carrageenan-induced rat paw edema models, administering the compound at 10–50 mg/kg doses. Monitor edema volume and histopathological changes .
Advanced Question: Q. How can contradictory bioactivity data across studies be reconciled? Methodological Answer:
- Purity Assessment : Verify compound purity via HPLC (>95%) to rule out impurities influencing results .
- Model Variability : Control for species-specific responses (e.g., rat vs. mouse) and inflammation induction methods (e.g., carrageenan vs. CFA).
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-(trifluoromethyl)-triazole analogs) to identify substituent-dependent activity trends .
Mechanistic Studies
Advanced Question: Q. What strategies can elucidate the compound’s mechanism of action at the molecular level? Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins.
- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2 or LOX) via spectrophotometric monitoring of substrate conversion .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
Stability and Degradation
Basic Question: Q. What are the key stability challenges for this compound under storage conditions? Methodological Answer:
- Hydrolytic Degradation : Test pH-dependent stability (e.g., phosphate buffers at pH 3–9) using accelerated aging studies .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS.
- Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent moisture and light exposure .
Advanced Question: Q. How can degradation products be characterized and mitigated during formulation? Methodological Answer:
- Forced Degradation Studies : Use oxidative (HO), thermal (40–60°C), and photolytic conditions to simulate stress.
- Degradant Identification : Isolate products via preparative HPLC and characterize using NMR and high-resolution MS .
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or cyclodextrin complexes to enhance stability .
Structure-Activity Relationship (SAR)
Advanced Question: Q. Which substituents on the triazole ring most significantly impact bioactivity? Methodological Answer:
- Pyridine Position : Compare 4-pyridinyl vs. 3-pyridinyl analogs; the 4-position enhances π-π stacking with target proteins .
- Sulfanyl Linker : Replace with sulfonyl or methylene groups to assess flexibility and hydrogen-bonding capacity .
- Dichlorophenyl Role : Test mono-chloro or fluorinated phenyl analogs to evaluate halogen-dependent potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
